N3-(2-chlorobenzyl)-N1-cyclopropylpiperidine-1,3-dicarboxamide
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Overview
Description
N3-(2-chlorobenzyl)-N1-cyclopropylpiperidine-1,3-dicarboxamide is a synthetic organic compound characterized by its unique molecular structure, which includes a 2-chlorobenzyl group, a cyclopropyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2-chlorobenzyl)-N1-cyclopropylpiperidine-1,3-dicarboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Preparation of 2-chlorobenzylamine: This intermediate is synthesized by reacting 2-chlorobenzyl chloride with ammonia or an amine.
Formation of the piperidine ring: Cyclization reactions involving appropriate precursors lead to the formation of the piperidine ring.
Introduction of the cyclopropyl group: The cyclopropyl group is introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Coupling reactions: The final step involves coupling the intermediates to form the desired compound, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N3-(2-chlorobenzyl)-N1-cyclopropylpiperidine-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the 2-chlorobenzyl group, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N3-(2-chlorobenzyl)-N1-cyclopropylpiperidine-1,3-dicarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N3-(2-chlorobenzyl)-N1-cyclopropylpiperidine-1,3-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking substrate access and inhibiting enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- N3-(4-chlorobenzyl)-N1-cyclopropylpiperidine-1,3-dicarboxamide
- N3-(2-chlorobenzyl)-N-methyl-β-alaninamide
Uniqueness
N3-(2-chlorobenzyl)-N1-cyclopropylpiperidine-1,3-dicarboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications.
Properties
IUPAC Name |
3-N-[(2-chlorophenyl)methyl]-1-N-cyclopropylpiperidine-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2/c18-15-6-2-1-4-12(15)10-19-16(22)13-5-3-9-21(11-13)17(23)20-14-7-8-14/h1-2,4,6,13-14H,3,5,7-11H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOQCMXUQMVWIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2CC2)C(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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